REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[C:4]([NH2:12])=[CH:5][C:6]([N+:9]([O-:11])=[O:10])=[CH:7][CH:8]=1.C(N(CC)CC)C.[C:20](Cl)(Cl)=[S:21]>C1COCC1>[CH3:1][N:2]1[C:3]2[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:4]=2[NH:12][C:20]1=[S:21]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CNC=1C(=CC(=CC1)[N+](=O)[O-])N
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
0.46 mL
|
Type
|
reactant
|
Smiles
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C(=S)(Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 3 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the starting material was consumed
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Type
|
FILTRATION
|
Details
|
the reaction was filtered
|
Type
|
WASH
|
Details
|
The collected solid was washed with EtOAc
|
Type
|
CUSTOM
|
Details
|
The resulting yellow solid was dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(NC2=C1C=CC(=C2)[N+](=O)[O-])=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.82 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |